2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol
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Overview
Description
2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hept-5-en-1-ol Backbone: This can be achieved through a series of reactions including aldol condensation and reduction.
Introduction of the Ethenyl Group: This step often involves the use of a Wittig reaction or a similar olefination process.
Attachment of the Methoxy and Propan-2-yl Groups: These groups can be introduced through etherification reactions using appropriate alcohols and alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Chemical Interactions: The compound can participate in various chemical interactions, leading to changes in molecular structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethenyl-7-({[(methyl)oxy]methoxy}methoxy)hept-5-en-1-ol
- 2-Ethenyl-7-({[(ethyl)oxy]methoxy}methoxy)hept-5-en-1-ol
- 2-Ethenyl-7-({[(butyl)oxy]methoxy}methoxy)hept-5-en-1-ol
Uniqueness
2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
185553-09-7 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-ethenyl-7-(propan-2-yloxymethoxymethoxy)hept-5-en-1-ol |
InChI |
InChI=1S/C14H26O4/c1-4-14(10-15)8-6-5-7-9-16-11-17-12-18-13(2)3/h4-5,7,13-15H,1,6,8-12H2,2-3H3 |
InChI Key |
PZAOVHBXWZNMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCOCOCC=CCCC(CO)C=C |
Origin of Product |
United States |
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